GSK2879552 solubility issues and best practices for dissolution

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GSK2879552 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility, dissolution, and handling of **GSK2879552**.

Frequently Asked Questions (FAQs)

Q1: What is GSK2879552 and what is its mechanism of action?

A1: **GSK2879552** is an orally bioavailable and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1][2] LSD1 is an enzyme that removes methyl groups from histones, particularly H3K4me1/2 and H3K9me1/2, playing a crucial role in the regulation of gene expression. By inhibiting LSD1, **GSK2879552** enhances the methylation of H3K4, leading to an increased expression of tumor-suppressor genes and subsequent inhibition of cell growth in cancer cells where LSD1 is overexpressed.[2]

Q2: In which solvents is **GSK2879552** soluble?

A2: **GSK2879552** exhibits solubility in several organic solvents. The solubility can vary slightly between batches. For optimal results, it is recommended to use freshly opened solvents, as the hygroscopic nature of some solvents like DMSO can impact solubility.[3]

Q3: How should I store **GSK2879552** powder and stock solutions?



A3: Proper storage is crucial to maintain the stability and activity of GSK2879552.

- Powder: Store at -20°C for up to 3 years.[1][3]
- In solvent:
 - -80°C for up to 1 year.[1]
 - -20°C for up to 6 months.[3]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.

Troubleshooting Guide

Q4: I am having trouble dissolving **GSK2879552**. What can I do?

A4: If you encounter precipitation or difficulty in dissolving **GSK2879552**, consider the following troubleshooting steps:

- Sonication: Use of an ultrasonic bath is recommended to aid dissolution.[1]
- Warming: Gently warming the solution can help increase solubility. For instance, heating to 60°C has been suggested for dissolving in DMSO.[3]
- Fresh Solvent: Dimethyl sulfoxide (DMSO) is hygroscopic, meaning it readily absorbs
 moisture from the air. This absorbed water can negatively affect the solubility of compounds.
 Always use a fresh, unopened bottle of high-purity DMSO for preparing your stock solutions.
- Stepwise Dilution: When diluting a concentrated stock solution (e.g., in DMSO) into an aqueous buffer, add the stock solution to the buffer slowly and with constant mixing to avoid precipitation.

Q5: My **GSK2879552** solution appears cloudy or has precipitates after storage. What should I do?

A5: Cloudiness or precipitation upon storage, especially after refrigeration or freezing, can be due to the compound crashing out of solution. Before use, allow the solution to come to room



temperature and vortex or sonicate to try and redissolve the precipitate. If the precipitate does not dissolve, it may be necessary to prepare a fresh solution.

Q6: I observe degradation of GSK2879552 in my experiments. What are the possible causes?

A6: **GSK2879552** contains a cyclopropyl amine moiety that is susceptible to hydrolytic degradation under high pH conditions.[4][5] To ensure the stability of the compound in your experiments, it is crucial to control the pH of your solutions, avoiding alkaline conditions.

Quantitative Data Summary

Table 1: Solubility of GSK2879552 in Various Solvents

Solvent	Concentration	Notes
DMSO	≥ 25 mg/mL (~68.59 mM)	Sonication and warming to 60°C can aid dissolution. Use of fresh, non-hygroscopic DMSO is recommended.[3]
DMSO	27 mg/mL (~74.08 mM)	Sonication is recommended.[1]
In vivo formulation 1	≥ 2.75 mg/mL (~7.54 mM)	10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[3]
In vivo formulation 2	≥ 2.75 mg/mL (~7.54 mM)	10% DMSO, 90% (20% SBE- β-CD in Saline).[3]
In vivo formulation 3	≥ 2.75 mg/mL (~7.54 mM)	10% DMSO, 90% Corn Oil.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Weighing: Accurately weigh out the desired amount of GSK2879552 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.645 mg of GSK2879552 (Molecular Weight: 364.48 g/mol).



- Solvent Addition: Add the appropriate volume of fresh, high-purity DMSO. For the example above, add 1 mL of DMSO.
- Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in an ultrasonic water bath for 5-10 minutes. Gentle warming to 37-60°C can also be applied.[3]
- Storage: Once fully dissolved, aliquot the stock solution into single-use vials and store at -20°C or -80°C.

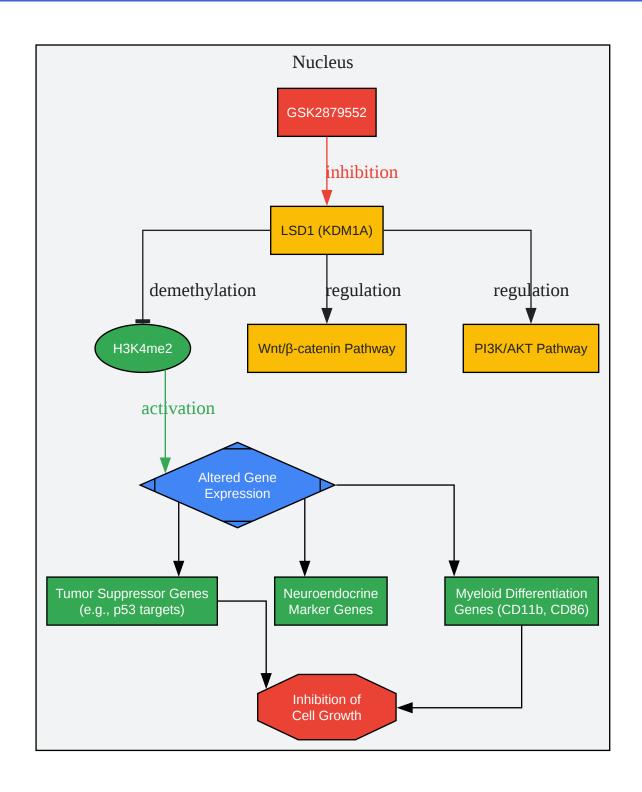
Protocol 2: Preparation of an In Vivo Formulation (Example)

This protocol is an example for preparing a formulation with a final concentration of ≥ 2.75 mg/mL.

- Prepare Stock Solution: Prepare a concentrated stock solution of GSK2879552 in DMSO (e.g., 27.5 mg/mL).
- Mixing Solvents (Order is critical): a. In a sterile tube, add 400 μ L of PEG300. b. To the PEG300, add 100 μ L of the 27.5 mg/mL **GSK2879552** DMSO stock solution and mix thoroughly. c. Add 50 μ L of Tween-80 and mix until the solution is clear. d. Finally, add 450 μ L of saline and mix well to obtain a total volume of 1 mL.[3]
- Use: This formulation should be prepared fresh on the day of use.

Visualizations Signaling Pathway of GSK2879552 Action



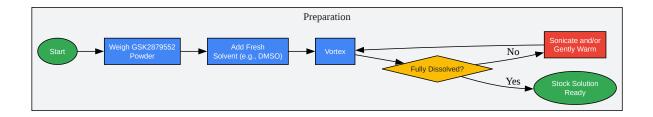


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Caption: Mechanism of action of GSK2879552.

Experimental Workflow for Dissolution





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Caption: Workflow for dissolving GSK2879552.

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